(1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene
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Overview
Description
(1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene is an organic compound that belongs to the class of triazene derivatives. Triazenes are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene typically involves the reaction of 3-bromobenzaldehyde with a suitable amine under reflux conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and monitored using techniques like FT-IR and NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted triazene derivatives with various functional groups.
Scientific Research Applications
(1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s triazene moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-(3-Bromophenyl)methylene-2-piperidin-1-ylethylamine: Another triazene derivative with similar structural features.
(1E)-1-(4-Bromophenyl)-3,3-dimethyltriaz-1-ene: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness
(1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene is unique due to its specific substitution pattern and the presence of the triazene moiety. This structural configuration imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
29878-94-2 |
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Molecular Formula |
C8H10BrN3 |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
N-[(3-bromophenyl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H10BrN3/c1-12(2)11-10-8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
InChI Key |
UIPOFGLNWOBTSN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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